H-N-Me-D-His(Boc)-OMe.HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H22ClN3O4 |
|---|---|
Molecular Weight |
319.78 g/mol |
IUPAC Name |
tert-butyl 4-[(2R)-3-methoxy-2-(methylamino)-3-oxopropyl]imidazole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H21N3O4.ClH/c1-13(2,3)20-12(18)16-7-9(15-8-16)6-10(14-4)11(17)19-5;/h7-8,10,14H,6H2,1-5H3;1H/t10-;/m1./s1 |
InChI Key |
RMCNNILHJDAFIK-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of H N Me D His Boc Ome.hcl
Comprehensive Strategies for H-N-Me-D-His(Boc)-OMe.HCl Synthesis
The construction of this molecule relies on a foundation of well-established yet nuanced synthetic organic chemistry principles. Key considerations involve controlling the stereochemistry at the alpha-carbon, selectively introducing a methyl group on the alpha-nitrogen, and managing the reactivity of the functional groups through the use of protecting groups.
Stereoselective Synthetic Routes to D-Histidine Derivatives
The synthesis of D-histidine derivatives with high enantiomeric purity is a critical first step. While L-histidine is the naturally occurring enantiomer, various methods have been developed to access the D-isomer. These stereoselective routes are essential for producing compounds like this compound for specific applications where the D-configuration is required.
One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. Additionally, enzymatic resolutions and the use of chiral starting materials are viable strategies for obtaining enantiomerically pure D-histidine precursors. The ability to selectively synthesize the D-enantiomer is crucial for investigating the unique biological and chemical properties that differ from the L-counterpart.
N-Methylation Approaches at the Alpha-Amino Position within Amino Acid Synthesis
The introduction of a methyl group at the alpha-amino position of amino acids, a process known as N-methylation, can significantly alter the properties of the resulting molecule. nih.gov This modification can enhance proteolytic stability, increase membrane permeability, and influence the conformational preferences of peptides containing these residues. acs.orgresearchgate.net
Several methods exist for the N-methylation of amino acids. A historical approach, pioneered by Emil Fischer, involves a three-step process: protection of the primary α-amino group, N-methylation, and subsequent deprotection to yield the secondary α-N-methyl amino acid. google.com Another common method is reductive amination, which involves the reaction of the amino acid with formaldehyde (B43269) in the presence of a reducing agent to form the N-methyl derivative.
Other strategies include the use of methylating agents like methyl iodide after appropriate protection of other reactive functional groups. acs.org The choice of method often depends on the specific amino acid and the compatibility with other protecting groups present in the molecule.
Protecting Group Chemistry in this compound Synthesis
Protecting group chemistry is fundamental to the successful synthesis of complex molecules like this compound. It allows for the selective modification of one functional group in the presence of others that might otherwise react.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org In the synthesis of histidine derivatives, the Boc group can be used to protect both the alpha-amino group and the imidazole (B134444) nitrogen of the side chain.
Protection of the imidazole nitrogen is particularly important as it prevents side reactions and can reduce racemization during coupling reactions. peptide.com The Boc group on the imidazole ring can be cleaved under specific conditions, sometimes selectively in the presence of a Boc group on the alpha-amino group. arkat-usa.org For instance, NaBH4 in ethanol (B145695) has been reported to selectively cleave the N-Boc group from imidazoles. arkat-usa.orgresearchgate.net Traditional cleavage of the Boc group is achieved using strong acids like trifluoroacetic acid (TFA). nih.gov
| Protecting Group | Typical Reagents for Introduction | Typical Reagents for Cleavage |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) | Trifluoroacetic acid (TFA), HCl in organic solvents |
The methyl ester serves as a protecting group for the carboxylic acid functionality at the C-terminus of the amino acid. nih.gov This protection prevents the carboxyl group from participating in unwanted reactions during the synthesis. The esterification of the C-terminus can also increase the hydrophobicity of the molecule, which can be advantageous in certain applications. nih.govysu.am
The methyl ester can be introduced by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. nih.gov Cleavage of the methyl ester to regenerate the carboxylic acid can be achieved through saponification using a base, such as sodium hydroxide.
Amino acid esters are often supplied and handled as their hydrochloride salts. quora.com This salt formation serves several important purposes. The hydrochloride salt form generally enhances the stability of the compound, protecting the ester from degradation and increasing its shelf life. quora.comreddit.com
Furthermore, the salt form often improves the solubility of the amino acid ester in various solvents, which is beneficial for subsequent reactions. quora.com The hydrochloride salt can be neutralized in situ using a non-nucleophilic base to liberate the free amine just before its use in a coupling reaction. reddit.comcore.ac.uk This practice avoids the isolation of the potentially less stable free amine.
Advanced Chemical Transformations and Derivatization of this compound
The strategic derivatization of this compound allows for its tailored application in diverse research areas. The existing protecting groups can be selectively removed or modified to introduce new functionalities, enabling the creation of highly specific molecular probes, bioconjugates, and complex architectural scaffolds.
The conversion of this compound into research probes, such as fluorescently labeled amino acids, is a key strategy for studying biological processes. nih.gov Functionalization typically targets either the N-terminus (α-amino group) or, after deprotection, the imidazole ring.
The primary amino group of this compound is a prime site for the attachment of reporter molecules like fluorophores. Common strategies involve the reaction of the amine with activated esters of fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond, covalently linking the dye to the amino acid. The choice of fluorophore can be tailored to the specific experimental requirements, with a wide range of dyes available emitting across the visible spectrum. biosyntan.de
Another approach involves the use of metal-chelating probes. For instance, the N-terminus can be modified with a chelating agent like nitrilotriacetic acid (NTA). Subsequent complexation with a metal ion, such as Ni²⁺, allows for the specific binding to poly-histidine tags on proteins, a common feature in recombinant protein technology. nih.gov This strategy can be adapted to create fluorescent probes by using a bifunctional linker that connects the NTA group to a fluorophore. nih.gov
The following table outlines potential functionalization strategies for creating research probes from this compound.
| Probe Type | Functionalization Strategy | Reporter Group Example | Target Moiety on this compound |
| Fluorescent Probe | Amide bond formation | Fluorescein-NHS ester | α-Amino group |
| Biotinylated Probe | Amide bond formation | Biotin-NHS ester | α-Amino group |
| Metal-Chelating Probe | Reductive amination | NTA-aldehyde | α-Amino group |
| Radiolabeled Probe | Iodination | ¹²⁵I | Imidazole ring (after Boc deprotection) acs.org |
Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a biomolecule, typically a protein or peptide. This process is fundamental for creating therapeutic peptide-drug conjugates or for labeling proteins to study their function and localization. google.com The N-methylated nature of this amino acid can confer advantageous properties to the resulting bioconjugate, such as increased resistance to enzymatic degradation. researchgate.net
A common bioconjugation strategy involves the use of bifunctional crosslinkers. These reagents possess two reactive ends, one that can react with a functional group on the amino acid and another that can react with a functional group on the target biomolecule. For instance, after deprotection of the α-amino group of this compound, it can be reacted with one end of a crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The remaining maleimide (B117702) group can then specifically react with a thiol group on a cysteine residue of a protein.
Alternatively, the carboxyl group of this compound can be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), and then reacted with primary amines (e.g., lysine (B10760008) residues) on a protein. The presence of the N-methyl group can influence the efficiency of these coupling reactions, sometimes requiring stronger coupling agents or longer reaction times.
The table below summarizes potential bioconjugation methods for this compound.
| Target Biomolecule | Crosslinker/Method | Reactive Group on Biomolecule | Resulting Linkage |
| Protein (via Cysteine) | SMCC | Thiol | Thioether |
| Protein (via Lysine) | EDC/NHS activation of carboxyl group | Amine | Amide |
| Peptide (Solid Phase) | Standard peptide coupling reagents (e.g., HATU) | N-terminus of growing peptide chain | Peptide bond |
The unique structural features of this compound, particularly the N-methylation, make it a valuable building block for constructing complex molecular architectures and scaffolds, such as cyclic peptides and peptidomimetics. nih.gov N-methylation can restrict the conformational flexibility of the peptide backbone, which can be advantageous in designing molecules with specific three-dimensional structures required for biological activity. researchgate.net
In the synthesis of cyclic peptides, the incorporation of N-methylated residues can facilitate the cyclization process by promoting turn-like conformations in the linear precursor. acs.orgrsc.org this compound can be incorporated into a linear peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. acs.orgdtu.dk Following the completion of the linear sequence, on-resin or solution-phase cyclization can be performed. The presence of the N-methyl group can influence the choice of cyclization strategy and the resulting ring conformation.
Furthermore, the imidazole side chain of histidine, once deprotected, can participate in various chemical reactions to form more complex scaffolds. For example, it can be involved in the formation of histidine-bridged cyclic peptides, a structural motif found in some natural products. nih.gov
The following table provides examples of complex molecular architectures that could incorporate this compound.
| Molecular Architecture | Synthetic Strategy | Key Role of this compound |
| Cyclic Hexapeptide | Solid-Phase Peptide Synthesis followed by on-resin cyclization | Inducing a β-turn to facilitate macrocyclization |
| Peptide-Porphyrin Conjugate | Solution-phase coupling of the peptide to a porphyrin macrocycle | Providing a coordination site for a metal ion within the porphyrin |
| Histidine-Bridged Macrocycle | Intramolecular cyclization involving the imidazole side chain | Forming a covalent bridge to another part of the molecule |
Innovative Synthetic Approaches for this compound Production
The efficient and sustainable synthesis of this compound is crucial for its widespread application. Modern synthetic methodologies, such as flow chemistry and the application of green chemistry principles, offer significant advantages over traditional batch processes.
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. thieme-connect.de This technology offers several advantages for the synthesis of N-methylated amino acids, including enhanced reaction control, improved safety, and higher yields. amidetech.com
The N-methylation step in the synthesis of this compound can be efficiently performed in a flow reactor. For instance, a solution of the protected D-histidine precursor and a methylating agent can be continuously pumped through a heated reactor coil. The precise control over reaction temperature and residence time in a flow system can minimize the formation of over-methylated byproducts and improve the selectivity for mono-N-methylation. amidetech.com
Furthermore, subsequent steps such as esterification and Boc protection could also be integrated into a continuous flow process. This would allow for a streamlined, multi-step synthesis where the product from one reactor is directly fed into the next, minimizing manual handling and purification steps. researchgate.net
The table below compares a hypothetical flow synthesis process with a traditional batch process for the N-methylation step.
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Several hours to overnight | Minutes |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Reagent Stoichiometry | Often requires a large excess of reagents | Can use near-stoichiometric amounts |
| Scalability | Difficult to scale up consistently | Easily scalable by running the system for longer |
| Safety | Handling of large volumes of hazardous reagents | Smaller reaction volumes at any given time |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imperial.ac.uk These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly production methods.
One key principle is the use of greener solvents. Traditional peptide synthesis often relies on hazardous solvents like dimethylformamide (DMF). Research is ongoing to identify more benign alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have shown promise in solid-phase peptide synthesis. acs.org
Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The development of catalytic N-methylation methods, for example using non-toxic methylating agents like dimethyl carbonate in the presence of a catalyst, can improve the atom economy compared to traditional methods that use stoichiometric amounts of hazardous reagents like methyl iodide. rsc.orgmdpi.com Furthermore, enzymatic or chemoenzymatic approaches for N-methylation are being explored as highly selective and environmentally friendly alternatives. nih.gov
The following table highlights the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Waste Prevention | Use of catalytic N-methylation | Reduced formation of byproducts |
| Atom Economy | Employing reagents like dimethyl carbonate | Higher efficiency in material usage |
| Use of Safer Solvents | Replacing DMF with greener alternatives | Reduced environmental impact and improved worker safety |
| Use of Renewable Feedstocks | Biocatalytic synthesis from renewable starting materials | Reduced reliance on fossil fuels |
| Catalysis | Development of efficient and recyclable catalysts for N-methylation and protection steps | Reduced waste and energy consumption |
H N Me D His Boc Ome.hcl in Peptide and Peptidomimetic Engineering
Methodologies for Incorporating H-N-Me-D-His(Boc)-OMe.HCl into Peptide Sequences
The successful incorporation of structurally complex amino acids like this compound into a growing peptide chain requires specialized synthetic strategies. The steric bulk introduced by the N-methyl group and the D-configuration significantly impacts the efficiency of peptide bond formation, necessitating optimized protocols in both solid-phase and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for peptide assembly due to its efficiency and potential for automation. However, the coupling of N-methylated amino acids, particularly when adjacent to another N-methylated or sterically bulky residue, is notoriously difficult. nih.govresearchgate.net The steric hindrance slows down reaction kinetics, often leading to incomplete couplings and the formation of deletion sequences. bioengineer.orgsci-hub.ru
To address these challenges, significant advancements have been made in the development of powerful coupling reagents that can overcome the steric barrier. While standard reagents like HBTU and HCTU are less effective, phosphonium (B103445) and iminium/uronium salts, especially those based on 1-hydroxy-7-azabenzotriazole (HOAt), have shown superior performance. nih.govpeptide.com Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) and HATU are frequently employed to achieve high coupling yields. nih.govpeptide.com Microwave-assisted SPPS has also emerged as a valuable technique, as the elevated temperatures can accelerate sluggish coupling reactions involving hindered amino acids. springernature.com
Another critical aspect is the protection strategy for the histidine side chain. The imidazole (B134444) ring of histidine is prone to racemization during coupling. peptide.com The use of a Boc protecting group on the imidazole nitrogen, as in Fmoc-D-His(Boc)-OH, is an effective strategy to prevent this epimerization, even at elevated temperatures used in microwave synthesis. cem.com
| Coupling Reagent | Abbreviation | Effectiveness with N-Methylated Residues | Key Advantages/Disadvantages |
|---|---|---|---|
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Moderately Effective | Older reagent, generates carcinogenic byproduct. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective, especially with HOAt. nih.gov | Less toxic byproducts than BOP. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly Effective. peptide.com | High reactivity, rapid coupling times. |
| (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Highly Effective. nih.gov | Considered one of the most effective reagents for sterically hindered couplings. nih.gov |
| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBrOP | Very Effective | Useful for particularly difficult couplings. sci-hub.ru |
| (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HCTU | Less Effective | Generally not recommended for sterically hindered couplings. peptide.com |
While SPPS is widely used, solution-phase peptide synthesis (LPPS) remains a valuable and sometimes necessary alternative, particularly for large-scale synthesis or for sequences that are difficult to assemble on a solid support. libretexts.orgbachem.com In LPPS, all reactants are dissolved in an appropriate solvent, which eliminates the diffusion-related limitations of SPPS. bachem.com
The synthesis of a peptide fragment containing this compound in solution requires careful selection of protecting groups to ensure specificity. libretexts.org The synthesis would typically involve the coupling of an N-terminally protected amino acid (e.g., with a Boc or Fmoc group) to the free N-methyl amine of the D-histidine derivative. The Boc group is a common choice for N-terminal protection in solution-phase synthesis; it is stable under coupling conditions and can be readily removed with mild acid, such as trifluoroacetic acid (TFA). researchgate.net
The activation of the carboxylic acid is a critical step, and methods using carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like HOBt to minimize racemization, are common. libretexts.orgbachem.com For sterically hindered couplings involving N-methylated amino acids, more potent activating agents may be required. researchgate.net The methyl ester (-OMe) serves as a simple and effective protecting group for the C-terminus, which can be saponified under basic conditions at a later stage. nih.gov
The primary synthetic challenge when incorporating residues like N-Me-D-His is steric hindrance, which impedes the approach of the activated carboxyl group to the N-methyl amine. bioengineer.org This is particularly problematic when coupling two consecutive N-methylated amino acids or when the N-methylated residue is C-terminal to a bulky amino acid. researchgate.net
Several strategies have been developed to overcome these hurdles:
Optimized Coupling Reagents : As detailed in section 3.1.1, the use of highly reactive phosphonium or uronium salt reagents (e.g., HATU, PyAOP) is the most common approach. nih.govpeptide.com These reagents rapidly form activated esters that can overcome the steric barrier more effectively than other methods.
Microwave Irradiation : Applying microwave energy can significantly accelerate slow coupling reactions by increasing the kinetic energy of the molecules, leading to higher yields and shorter reaction times. springernature.comresearchgate.net
Amino Acid Halides : Converting the N-protected amino acid into a highly reactive acid chloride or fluoride can drive difficult couplings to completion. This method, however, must be used with caution due to the high risk of racemization. peptide.com
Extended Coupling Times and Double Coupling : A straightforward, albeit less efficient, method is to simply increase the reaction time or to perform the coupling step twice ("double coupling") to ensure the reaction proceeds to completion. sci-hub.ru
Novel Reactor Technologies : Recent research has focused on developing immobilized molecular reactors that mimic the ribosome's efficiency. These systems facilitate acyl-transfer reactions on the solid phase, bypassing the inefficient mass transport of activated amino acids from the solution to the resin, thereby dramatically improving the synthesis of sterically hindered peptides. bioengineer.org
Impact on Peptide Conformational Control and Stability
The introduction of D-amino acids and N-methylation profoundly influences the three-dimensional structure of peptides. These modifications are powerful tools for constraining peptide conformation, enhancing proteolytic stability, and ultimately modulating biological activity.
Replacing a naturally occurring L-amino acid with its D-enantiomer can have significant and predictable effects on peptide secondary structure. While peptides composed entirely of L-amino acids typically form right-handed α-helices, the introduction of a D-amino acid can disrupt or reverse this helicity. nih.gov
Key impacts of D-amino acid substitution include:
Helix Disruption : A single D-amino acid substitution within the middle of an α-helical sequence often acts as a "helix breaker," disrupting the hydrogen-bonding pattern and leading to a loss of helical structure and biological activity. researchgate.net
Induction of Turns : D-amino acids are frequently incorporated into peptide sequences to stabilize β-turn structures.
Enhanced Stability : Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This greatly improves their stability in serum and in vivo. nih.govmdpi.com
| Position of Substitution | Effect on α-Helicity | Effect on Proteolytic Stability | Typical Impact on Activity |
|---|---|---|---|
| Within Helical Core | Disruptive, can break helix. researchgate.net | Increased | Often decreased or lost. researchgate.net |
| N- or C-Terminus | Minimal effect on structure. nih.gov | Increased | Often maintained or improved. nih.gov |
| Turn Region | Can stabilize β-turns. | Increased | Variable, depends on turn importance. |
| Full Enantiomer (all D-AA) | Forms left-handed helix. nih.gov | Greatly Increased | Maintained if target is achiral (e.g., lipid membrane). nih.gov |
The primary conformational effects of N-methylation are:
Elimination of Hydrogen Bond Donors : The most direct effect is the removal of the amide proton (N-H), preventing it from acting as a hydrogen bond donor. This disruption of the hydrogen-bonding network can destabilize secondary structures like α-helices and β-sheets but can also be used to favor specific turn conformations. nih.gov
Promotion of cis Amide Bonds : While the trans conformation is overwhelmingly favored for most peptide bonds, the energy barrier between cis and trans isomers is significantly lower for N-methylated amide bonds. The presence of cis bonds can induce sharp turns in the peptide backbone, dramatically altering its global fold. researchgate.net
Steric Constraints : The N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, limiting the available conformational space and pre-organizing the peptide into a more defined structure.
Design of Constrained Peptide Scaffolds and Macrocyclization Strategies utilizing H-N-Me-D-His(Boc)-OMe
The design of conformationally constrained peptide scaffolds is a cornerstone of modern medicinal chemistry, aiming to produce molecules with enhanced stability, selectivity, and affinity for their biological targets. nih.gov The incorporation of non-natural amino acids, such as this compound, is a key strategy to achieve this. The unique structural features of this compound—N-methylation and D-configuration—introduce significant conformational rigidity into the peptide backbone.
N-methylation of the amide bond prevents the formation of a hydrogen bond, disrupting secondary structures like α-helices and β-sheets and inducing specific backbone torsion angles. nih.gov The D-configuration of the amino acid further restricts the available conformational space, guiding the peptide into a more defined three-dimensional structure. These constraints are critical for designing scaffolds that present specific side chains in a precise orientation for receptor binding. mdpi.com
Macrocyclization is a widely used strategy to further rigidify peptide scaffolds, improve metabolic stability, and enhance membrane permeability. nih.gov this compound serves as a valuable building block in various macrocyclization strategies after appropriate deprotection of its terminal groups.
Head-to-Tail Cyclization: Following the synthesis of a linear peptide incorporating the N-Me-D-His residue, the N-terminal amine and the C-terminal carboxylic acid (obtained after saponification of the methyl ester) can be joined to form a cyclic structure. This is often performed on a solid support to minimize intermolecular reactions. nih.gov
Side-Chain Cyclization: The histidine side chain itself can be utilized as an anchor point for cyclization with another residue's side chain or with the peptide terminus, creating complex and topologically unique scaffolds. rsc.orgnih.gov
The Boc protecting group on the imidazole ring of the histidine side chain is essential during synthesis to prevent undesirable side reactions, ensuring that coupling and cyclization occur at the intended positions. mdpi.com
Table 1: Impact of this compound's Structural Features on Scaffold Design
| Structural Feature | Effect on Peptide Conformation | Application in Scaffold Design |
|---|---|---|
| N-α-Methylation | Restricts backbone rotation (Φ/Ψ angles); eliminates H-bond donor capability; can favor cis-amide bonds. nih.gov | Induces turns and specific secondary structures; enhances proteolytic resistance. |
| D-Amino Acid Configuration | Alters the direction of the side chain relative to the backbone; introduces sharp turns. | Increases stability against enzymatic degradation; used to create novel topologies not found in natural peptides. nih.gov |
| Boc-Protected Histidine Side Chain | Prevents alkylation or acylation of the imidazole ring during synthesis. mdpi.com | Ensures chemoselectivity during complex multi-step syntheses and macrocyclization. |
Role in the Development of Peptidomimetics and Functional Analogues for Research
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govwjarr.com The transition from a natural peptide lead to a drug candidate often involves rational modifications to overcome these limitations. This compound is a building block that embodies several of these key modifications.
Rational Design of Peptidomimetics Incorporating this compound
The rational design of peptidomimetics is a process that begins with understanding the structure-activity relationship (SAR) of a parent peptide to identify its essential pharmacophoric elements. nih.govrsc.org The goal is to create a scaffold that holds these elements in the correct spatial orientation for biological activity while replacing the labile peptide bonds. wjarr.com
Incorporating this compound into a peptide sequence is a deliberate design choice to confer drug-like properties. nih.gov
Proteolytic Resistance: Natural peptides are rapidly degraded by proteases in the body. The N-methyl group and the D-configuration of this amino acid derivative make the adjacent peptide bonds resistant to cleavage by these enzymes, significantly increasing the molecule's half-life. nih.gov
Conformational Control: The inherent conformational constraints imposed by N-methylation and the D-chiral center help to lock the peptidomimetic into its bioactive conformation, potentially increasing its potency and selectivity for the target receptor. mdpi.com
Modulation of Physicochemical Properties: N-methylation can increase the lipophilicity of a peptide, which may influence its absorption and distribution characteristics. The histidine side chain itself is crucial in many biological interactions due to its ability to act as a proton donor or acceptor at physiological pH.
The design process often involves systematically replacing native L-amino acids with derivatives like N-Me-D-His to probe the conformational requirements for activity and to enhance stability. mdpi.com
Table 2: Comparison of Peptides vs. Peptidomimetics with N-Me-D-His
| Property | Native Peptide (with L-His) | Peptidomimetic (with N-Me-D-His) |
|---|---|---|
| Proteolytic Stability | Low | High nih.gov |
| Conformational Flexibility | High | Low (Constrained) mdpi.com |
| Receptor Selectivity | Variable | Potentially Increased |
| Bioavailability | Generally Poor | Potentially Improved |
Application in Fragment-Based Drug Discovery (FBDD) Research as a Building Block
Fragment-based drug discovery (FBDD) is an established method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. nih.gov These fragment hits then serve as starting points for optimization into more potent drug candidates. drughunter.com
While this compound itself, with its protecting groups, may exceed the typical size of a fragment (often defined by the "Rule of Three": MW < 300 Da), its core structure (N-Me-D-His) is an ideal component for constructing specialized fragment libraries. frontiersin.org
In this context, it functions as a sophisticated building block to create fragments that probe specific chemical spaces. A fragment containing the N-Me-D-His motif allows researchers to explore how N-methylation and D-stereochemistry impact binding interactions within a target's binding pocket. This is particularly useful for targets where disrupting a key hydrogen bond network or introducing a specific conformational turn could be advantageous. The use of such pre-built, complex fragments can accelerate the hit-to-lead optimization process by incorporating drug-like properties at a very early stage. frontiersin.org
Utilization in Combinatorial Chemistry Libraries for Academic Screening
Combinatorial chemistry is a powerful technique for generating large, diverse libraries of compounds for high-throughput screening. nih.gov These libraries are essential tools in academic and industrial research for discovering novel molecules with specific biological activities. The inclusion of unique and non-natural building blocks is critical for maximizing the structural diversity of these libraries. eco-vector.com
This compound is an exemplary specialized building block for incorporation into combinatorial libraries for several reasons:
Increased Diversity: It introduces multiple points of diversity beyond that of a standard amino acid: N-methylation, D-stereochemistry, and the functional histidine side chain. This expands the chemical space explored during screening. nih.gov
Built-in Properties: Synthesizing a library using this building block results in a collection of compounds that inherently possess enhanced stability against proteolysis. plos.org This is highly advantageous for screens involving biological assays where compound degradation can be a confounding factor.
Scaffold Decoration: In split-and-pool synthesis, a common combinatorial method, this compound can be incorporated into a peptide or small molecule scaffold, and its functional groups (after deprotection) can be further diversified in subsequent steps.
By using such advanced building blocks, academic researchers can create focused libraries designed to identify stable, conformationally defined ligands for challenging biological targets.
Structural and Conformational Elucidation of H N Me D His Boc Ome Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure, conformation, and purity of H-N-Me-D-His(Boc)-OMe derivatives. These techniques provide detailed insights into the atomic-level organization and behavior of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. emerypharma.com It provides detailed information on atom connectivity, spatial proximity, and the dynamic behavior of the molecule. For complex organic molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required for full structural characterization and resonance assignment. ipb.pt
The initial characterization of H-N-Me-D-His(Boc)-OMe derivatives begins with 1D NMR experiments, primarily ¹H and ¹³C NMR. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. emerypharma.com However, due to the complexity and potential for signal overlap in molecules like this, 2D NMR techniques are essential for unambiguous assignment. youtube.com
¹H-¹H Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of proton networks within the molecule, such as the spin system of the histidine side chain. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying connectivity across quaternary carbons (like the Boc carbonyl) and piecing together different molecular fragments.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on protons that are close in space, regardless of whether they are connected through bonds. The intensity of NOESY cross-peaks is related to the distance between protons, making this experiment vital for determining the molecule's preferred conformation and stereochemistry in solution. mdpi.com
Hydrogen bonding patterns, which significantly influence conformation, can be inferred from chemical shifts of labile protons (e.g., amide NH), their temperature coefficients (dδ/dT), and the observation of specific NOEs.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for H-N-Me-D-His(Boc)-OMe in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
| α-CH | ~4.5 | ~55.0 | COSY with β-CH₂; HMBC to C=O (ester), C=O (Boc), β-C, Imidazole (B134444) C |
| β-CH₂ | ~3.1 (diastereotopic) | ~29.0 | COSY with α-CH; HMBC to α-C, Imidazole C |
| Imidazole C2-H | ~7.5 | ~135.0 | HMBC to Imidazole C4, C5 |
| Imidazole C5-H | ~6.8 | ~117.0 | HMBC to Imidazole C2, C4, β-C |
| N-CH₃ | ~2.8 | ~33.0 | HMBC to α-C |
| O-CH₃ (ester) | ~3.7 | ~52.0 | HMBC to C=O (ester) |
| C(CH₃)₃ (Boc) | ~1.4 | ~28.5 | HMBC to C=O (Boc) |
| C=O (ester) | - | ~172.0 | HMBC from α-CH, O-CH₃ |
| C=O (Boc) | - | ~155.0 | HMBC from C(CH₃)₃ |
| Imidazole C4 | - | ~136.0 | HMBC from C2-H, C5-H, β-CH₂ |
| C (CH₃)₃ (Boc) | - | ~80.0 | HMBC from C(CH₃)₃ |
For more complex systems, such as peptides incorporating the H-N-Me-D-His(Boc)-OMe residue, isotopic labeling with ¹³C and/or ¹⁵N is an invaluable tool. sigmaaldrich.com Uniform or selective isotopic enrichment enhances NMR sensitivity and allows for the use of specialized experiments that simplify crowded spectra and provide specific structural constraints. whiterose.ac.uk
While less common for a small molecule, labeling can be employed to:
Resolve Overlap: Selective labeling of the histidine residue can help distinguish its signals from others in a complex peptide spectrum. nih.gov
Facilitate Heteronuclear Experiments: ¹⁵N labeling enables experiments like the ¹H-¹⁵N HSQC, which is highly sensitive for observing each nitrogen-bound proton. This is particularly useful for studying the environments of the backbone and side-chain nitrogen atoms.
Probe Dynamics: Isotope-edited experiments can be used to measure relaxation parameters, providing insights into the dynamics and flexibility of specific sites within the molecule.
The addition of the amino acid itself, isotopically enriched, to expression media is a common method for labeling in biosynthetic systems. whiterose.ac.uk
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an essential technique for studying the secondary structure of peptides and proteins. nih.gov For a single, protected amino acid like H-N-Me-D-His(Boc)-OMe, the CD spectrum is primarily influenced by the stereocenter at the α-carbon and the conformation of the chromophoric side-chain imidazole and the Boc-protecting group.
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight, determine the elemental formula, and assess the purity of synthetic compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of H-N-Me-D-His(Boc)-OMe.HCl and distinguish it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" that can confirm the molecule's structure. For instance, characteristic losses of the Boc group, the methyl ester, and fragments of the imidazole side chain would be expected. This technique is also instrumental in identifying and characterizing any impurities or degradation products.
Table 2: Expected High-Resolution Mass Spectrometry Data for H-N-Me-D-His(Boc)-OMe
| Ion Species | Formula | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ (protonated molecule) | C₁₃H₂₂N₃O₄⁺ | 300.1508 | 300.1511 |
| [M-Boc+H]⁺ (loss of Boc group) | C₈H₁₄N₃O₂⁺ | 200.1086 | 200.1089 |
| [M-OMe]⁺ (loss of methoxy (B1213986) group) | C₁₂H₁₈N₃O₃⁺ | 268.1348 | 268.1350 |
| [M-CO₂Me]⁺ (loss of carbomethoxy group) | C₁₂H₂₀N₃O₂⁺ | 254.1556 | 254.1559 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Dynamic Analysis.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.
For this compound, a successful crystallographic analysis would provide an unambiguous determination of its solid-state conformation. nih.gov This includes the orientation of the N-methyl group, the Boc-protecting group, and the imidazole side chain relative to the amino acid backbone. This experimentally determined solid-state structure serves as a vital point of comparison for the solution-state conformations predicted by NMR spectroscopy and computational modeling, offering insights into the molecule's intrinsic conformational preferences and flexibility.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Example) |
| Chemical Formula | C₁₃H₂₂ClN₃O₄ |
| Formula Weight | 335.80 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 16.3 Å |
| Volume | 1677.8 ų |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated) | 1.328 g/cm³ |
| R-factor | < 0.05 |
Mechanistic Insights Derived from Structural Studies
Structural analyses of H-N-Me-D-His(Boc)-OMe and related derivatives provide crucial insights into their chemical behavior and reactivity. The specific arrangement of atoms and functional groups dictates the molecule's preferred conformations and how it interacts with other chemical entities. These studies form a bridge between the static structure of the molecule and its dynamic role in chemical reactions, offering a basis for understanding reaction mechanisms at a molecular level.
Influence of Imidazole Ring Ionization State on Histidine Conformational Equilibria
The imidazole side chain of histidine is a key determinant of its conformational properties due to its ability to exist in different ionization and tautomeric states around physiological pH. unil.ch The pKa of the imidazole ring is approximately 6.0 to 7.0, meaning that both the neutral and protonated (imidazolium) forms can be present in equilibrium. unil.chnih.gov This equilibrium is a critical factor in the catalytic function of many enzymes, where histidine often acts as a proton shuttle. wikipedia.org
The protonation state of the imidazole ring directly influences the conformational landscape of the histidine residue. The neutral imidazole ring can act as a hydrogen bond acceptor, while the positively charged imidazolium (B1220033) ion is a hydrogen bond donor. researchgate.net This change in hydrogen bonding capability can cause a "conformational switch," significantly altering the local peptide backbone structure. researchgate.net For instance, computational studies on imidazole-amino acids have shown that the neutral tautomers and the cationic (protonated) form adopt distinct preferential conformations, with torsion angles (ψ) differing by nearly 180 degrees in some cases. researchgate.net
The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the imidazole nitrogens, as in this compound, modifies these equilibria. The Boc group is electron-withdrawing, which generally lowers the pKa of the remaining imidazole nitrogen, making it more acidic and favoring the neutral state. Furthermore, N-methylation at the alpha-amino group can introduce steric constraints and alter the electronic environment, further influencing the conformational preferences of the entire molecule. ethz.ch The interplay between the ionization state of the imidazole ring and the steric and electronic effects of the N-methyl and Boc groups dictates the population of different conformational states, which in turn affects the molecule's reactivity and interaction with other molecules.
| Property | Neutral Imidazole State | Protonated (Imidazolium) State | Reference |
|---|---|---|---|
| Charge | Neutral | Positive (+1) | unil.ch |
| pKa | ~6.0 - 7.0 (for the equilibrium) | unil.chnih.gov | |
| Hydrogen Bonding Role | Acceptor | Donor | researchgate.net |
| Effect on Conformation | Favors specific backbone torsion angles (e.g., C7eq conformation) | Can adapt conformations of both neutral forms, influencing the peptide chain | researchgate.net |
Stereochemical Aspects of Reactions Involving D-Histidine Derivatives
Stereochemistry is fundamental to the behavior of chiral molecules like this compound. The "D" configuration signifies that this amino acid derivative is the enantiomer of the naturally occurring L-histidine. wikipedia.org This inversion of stereochemistry at the alpha-carbon has profound implications for its reactivity, particularly in biological systems and stereoselective chemical synthesis, where chiral recognition is paramount. nih.govnih.gov
Enzymes, being chiral themselves, exhibit a high degree of stereospecificity. Consequently, a D-histidine derivative may either not be recognized by an enzyme that acts on L-histidine or may act as an inhibitor. nih.gov In chemical reactions involving other chiral molecules or catalysts, the D-configuration dictates the stereochemical outcome. For example, in diastereoselective reactions, the use of a D-amino acid derivative will lead to a different set of product diastereomers compared to the corresponding L-amino acid. nih.gov
The stereochemistry of D-amino acids can be leveraged to control the three-dimensional structure of peptides. Incorporating a D-amino acid can induce specific turns or disrupt standard secondary structures like alpha-helices, which is a key strategy in peptide-based drug design. nih.gov The precise spatial orientation of the imidazole side chain, the N-methyl group, and the C-terminal methyl ester relative to the rest of the molecule is determined by its D-configuration. This fixed chirality is the starting point for controlling the formation of new stereocenters during a reaction. Studies on reactions like the aza-Henry reaction demonstrate that the choice of catalyst and the stereochemistry of the reactants are crucial for controlling which diastereomer of the product is formed. nih.gov Therefore, mechanistic studies must consider how the D-stereocenter of the histidine derivative orients the reactants within the transition state to favor the formation of one stereoisomer over another. nih.gov
| Aspect | Implication of D-Configuration | Example Context | Reference |
|---|---|---|---|
| Enzymatic Recognition | Often poor recognition or inhibition of enzymes specific for L-isomers. | Killing of S. aureus by defensins is impaired with D-enantiomers. | nih.gov |
| Diastereoselective Synthesis | Leads to the formation of different product diastereomers compared to an L-precursor. | Aza-Henry reactions where catalyst and substrate chirality determine the syn/anti product ratio. | nih.gov |
| Peptide Structure | Can induce specific secondary structures (e.g., β-turns) or disrupt L-amino acid-based structures. | Design of peptide mimetics with enhanced stability or specific conformations. | nih.gov |
| Biological Activity | Activity can be significantly different from the L-isomer due to stereoselective uptake or target binding. | Antimalarial activity of 3-Br-acivicin isomers shows strong dependence on (S,S) stereochemistry. | nih.gov |
Emerging Research Directions and Advanced Applications in Academic Research
H-N-Me-D-His(Boc)-OMe.HCl in Chemical Biology Probe Development
The precise architecture of this compound makes it an invaluable precursor for the synthesis of chemical probes designed to interrogate biological processes with high specificity. The N-methylation of the alpha-amino group is particularly significant, as it restricts the conformational flexibility of peptides and removes the hydrogen bond donor capability of the amide bond, allowing for the study of the role of backbone hydrogen bonding in molecular recognition events.
Design and Synthesis of Chemical Probes for Enzyme Studies (Mechanistic Focus)
The histidine residue is a frequent participant in enzyme catalytic mechanisms, acting as a general acid, general base, or a nucleophile. rsc.org Chemical probes that mimic substrates or transition states are crucial for elucidating these mechanisms. This compound serves as a key starting material for the synthesis of such probes.
The design of these probes often involves the strategic incorporation of reporter tags (e.g., fluorophores, biotin) or reactive groups ("warheads") that can covalently label the active site of an enzyme. The synthesis begins with the selective deprotection of either the N-terminal amine (after removal of the Boc group) or the C-terminal methyl ester to allow for the attachment of these functionalities.
For instance, a common synthetic strategy involves the deprotection of the Boc group under acidic conditions, followed by coupling of the free amine to a reporter molecule or a warhead. The imidazole (B134444) side chain of the histidine moiety can also be modified to introduce specific functionalities. The N-methylation of the peptide backbone in probes derived from this compound provides a unique tool to study how N-methylation of substrates or inhibitors affects enzyme recognition and catalysis.
Table 1: Synthetic Strategy for an Enzyme Activity Probe Precursor
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To expose the N-terminal amine for further modification. |
| 2 | Coupling | Reporter molecule with an activated carboxyl group (e.g., NHS ester), DIEA | To attach a fluorescent or affinity tag. |
| 3 | Saponification | LiOH in THF/Water | To hydrolyze the methyl ester, providing a carboxylic acid for further coupling. |
This versatile synthetic approach allows for the creation of a library of probes to investigate a wide range of enzymes where histidine plays a critical role in the catalytic mechanism.
Investigating Protein-Protein Interactions using this compound Derived Fragments
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and small molecules that can modulate these interactions are of great interest in both basic research and drug discovery. The histidine residue, with its unique electronic and steric properties, is often found at the interface of interacting proteins. researchgate.net Fragments derived from this compound can be used to probe the energetic contributions of specific residues and their backbone conformations in PPIs.
The N-methyl group on the peptide backbone is a particularly useful modification for studying PPIs. By replacing a standard N-H group with an N-CH₃ group, researchers can disrupt or alter hydrogen bonding networks at the protein interface without significantly changing the steric profile. This allows for a precise investigation into the role of backbone hydrogen bonds in the stability and specificity of the interaction.
In a typical fragment-based screening approach, a library of small molecules containing the N-Me-D-His motif would be tested for their ability to bind to one of the partner proteins. The Boc and methyl ester groups of this compound can be readily removed or modified to generate a diverse set of fragments for screening.
Table 2: Properties of N-Me-D-His Derived Fragments for PPI Studies
| Fragment Feature | Rationale for Inclusion in Screening Library |
| N-Methyl Group | Probes the importance of backbone N-H hydrogen bond donation. |
| D-Configuration | Explores stereochemical preferences at the binding interface. |
| Imidazole Side Chain | Investigates the role of hydrogen bonding, pi-stacking, and metal coordination. |
| Varied Substituents | Appending different chemical groups to the N- or C-terminus can explore different binding pockets. |
The insights gained from these fragment-based studies can guide the design of more potent and selective inhibitors of protein-protein interactions.
Advanced Purification and Analytical Methodologies for Research Scale
The purity and stereochemical integrity of chemical building blocks are paramount in academic research. This compound is not only a valuable synthetic intermediate but also a compound that benefits from and contributes to the advancement of purification and analytical techniques.
High-Resolution Chromatographic Techniques for Research Product Purification
The purification of this compound and its derivatives often requires high-resolution chromatographic techniques to ensure the removal of closely related impurities, such as diastereomers or regioisomers of protection. High-performance liquid chromatography (HPLC) is the method of choice for the purification of such compounds on a research scale.
For more challenging separations, such as the resolution of enantiomers or diastereomers, chiral chromatography is utilized. Chiral stationary phases (CSPs) that can selectively interact with one stereoisomer over the other are employed to achieve separation.
Enantiomeric Purity Assessment for Chiral Building Blocks
The D-configuration of this compound is a critical feature for its application in creating peptides with altered secondary structures and increased resistance to proteolytic degradation. Therefore, the assessment of its enantiomeric purity is a crucial quality control step.
Chiral HPLC is a primary method for determining the enantiomeric excess (% ee) of chiral compounds. A sample of this compound is injected onto a chiral column, and the retention times of the D- and L-enantiomers are compared. The relative peak areas are used to calculate the enantiomeric purity.
Another powerful technique for assessing enantiomeric purity is nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents. These agents interact differently with the two enantiomers, leading to the appearance of separate signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.
This compound as a Reference Standard in Academic Analytical Research
In the context of academic research, well-characterized compounds are essential for use as reference standards to ensure the accuracy and reproducibility of analytical methods. Due to its stable, crystalline nature and high purity achievable through standard purification techniques, this compound is well-suited to serve as a reference standard in various analytical applications.
For example, in the development of new HPLC or NMR methods for the analysis of N-methylated or Boc-protected amino acids, this compound can be used as a primary reference material to calibrate instruments and validate methods. Its known chemical structure and physical properties provide a reliable benchmark for retention times, chemical shifts, and response factors.
Table 3: Suitability of this compound as an Analytical Standard
| Property | Advantage as a Reference Standard |
| High Purity | Ensures accuracy of calibration and quantification. |
| Crystalline Solid | Easy to handle, weigh, and prepare standard solutions of known concentration. |
| Stable under Ambient Conditions | Long shelf-life and resistance to degradation. |
| Distinct Spectroscopic Signature | Provides clear and unambiguous signals in NMR and Mass Spectrometry for identification. |
The availability of a well-characterized standard like this compound is crucial for maintaining the quality and integrity of data in academic research involving modified amino acids.
Evolution of Synthetic Methodologies for H-N-Me-D-His(Boc)-OMe Analogs
The synthesis of analogs of H-N-Me-D-His(Boc)-OMe, a protected N-methylated D-histidine methyl ester, has evolved significantly, driven by the increasing demand for structurally diverse and functionally optimized peptides in academic and pharmaceutical research. The incorporation of N-methylated amino acids, such as N-methyl-histidine, into peptide chains can confer enhanced metabolic stability, improved membrane permeability, and controlled conformational properties. However, the synthesis of peptides containing these modifications presents unique challenges, including difficult coupling reactions and potential side reactions.
Initially, the synthesis of N-methylated amino acid derivatives was primarily achieved through solution-phase chemistry. These methods, while versatile, were often laborious and time-consuming, requiring purification of intermediates at each step. A significant leap forward came with the adaptation of Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, for the incorporation of these modified residues. d-nb.info SPPS streamlines the synthetic process by anchoring the growing peptide chain to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. peptide2.com
The choice of protecting groups is critical in SPPS. The tert-butyloxycarbonyl (Boc) protecting group for the α-amino group has been a cornerstone of many synthetic strategies. For the imidazole side chain of histidine, various protecting groups have been employed to prevent side reactions and racemization during coupling. peptide.com The Boc group is also a common choice for histidine side-chain protection, offering stability under the conditions required for peptide chain elongation and facile removal during the final cleavage from the resin. amazonaws.com
The direct N-methylation of a Boc-protected amino acid can be challenging. An early and effective method involves a three-step procedure of sulfonylation of the α-amino group, followed by methylation, and then desulfonylation. acs.org More recent advancements have focused on optimizing this process to reduce reaction times and improve efficiency. For instance, the use of ultrasound-assisted synthesis has been shown to accelerate reaction rates in the preparation of related histidine analogs. nih.gov
The evolution of coupling reagents has also been pivotal. Standard coupling reagents sometimes prove inefficient for coupling N-methylated amino acids due to steric hindrance. The development of more potent activating agents, such as phosphonium (B103445) and uronium salts like PyBOP and HBTU, has been crucial for achieving high coupling efficiencies in the synthesis of N-methyl-rich peptides. nih.gov
A comparative overview of traditional versus modern synthetic approaches is presented in the table below.
| Parameter | Traditional Solution-Phase Synthesis | Modern Solid-Phase Peptide Synthesis (SPPS) |
| Methodology | Stepwise synthesis in solution with intermediate purification. | Stepwise synthesis on a solid support with filtration-based purification. |
| Time Efficiency | Labor-intensive and time-consuming. | Significantly faster and amenable to automation. d-nb.info |
| Scalability | Difficult to scale up for large libraries. | Well-suited for both small-scale and large-scale synthesis. |
| Protecting Groups | Various protecting groups used, requiring careful selection for orthogonality. | Standardized protecting group strategies (e.g., Boc/Bzl, Fmoc/tBu) are common. |
| Coupling Reagents | Carbodiimides (e.g., DCC) were common. | Advanced phosphonium and uronium salt reagents (e.g., PyBOP, HBTU, HATU) are used for challenging couplings. nih.gov |
| Purification | Requires chromatographic purification after each step. | Final product is cleaved from the resin and purified by HPLC. |
The development of methodologies for the regioselective synthesis of N1 or N3 alkylated histidine derivatives has further expanded the accessible chemical space for analogs of H-N-Me-D-His(Boc)-OMe. nih.gov These advanced synthetic strategies provide researchers with the tools to create novel peptide analogs with tailored properties for a wide range of academic research applications.
High-Throughput Synthesis and Automated Approaches for Libraries
The evolution of synthetic methodologies has paved the way for the high-throughput synthesis of libraries of H-N-Me-D-His(Boc)-OMe analogs, enabling the rapid exploration of structure-activity relationships. Automated SPPS has been a transformative technology in this regard, allowing for the parallel synthesis of numerous distinct peptide sequences with minimal manual intervention. americanpeptidesociety.org
Modern automated peptide synthesizers utilize robotic systems to precisely control the addition of reagents, washing steps, and reaction times, ensuring high reproducibility and efficiency. americanpeptidesociety.org The integration of microwave irradiation into automated SPPS has further accelerated the synthesis process. Microwave energy can significantly reduce coupling and deprotection times, from hours to minutes, without compromising the quality of the synthesized peptides. amazonaws.comkohan.com.tw This is particularly beneficial for the synthesis of challenging sequences, including those containing sterically hindered N-methylated amino acids.
Combinatorial chemistry techniques, such as the "split-and-pool" method, have been instrumental in the generation of large peptide libraries. In this approach, the solid support resin is divided into multiple portions, each is coupled with a different amino acid, and then the portions are recombined. By repeating this process, vast libraries of unique peptide sequences can be constructed on individual resin beads.
The following table summarizes key technologies and strategies employed in the high-throughput synthesis of peptide libraries containing N-methylated histidine analogs.
| Technology/Strategy | Description | Advantages | Key Considerations |
| Automated SPPS | Robotic systems perform the repetitive steps of solid-phase peptide synthesis. beilstein-journals.org | Increased throughput, reproducibility, and reduced manual labor. americanpeptidesociety.org | Requires specialized instrumentation and optimized protocols. |
| Microwave-Assisted SPPS | Application of microwave energy to accelerate coupling and deprotection reactions. | Drastically reduced synthesis times, improved coupling efficiency for difficult sequences. amazonaws.com | Potential for side reactions if not carefully controlled; requires compatible resins and reagents. |
| Parallel Synthesis | Simultaneous synthesis of multiple peptides in separate reaction vessels. | Allows for the rapid creation of focused libraries for screening. | Throughput is limited by the number of available reaction vessels. |
| Combinatorial Synthesis (Split-and-Pool) | Resin is repeatedly split, coupled with different building blocks, and then pooled. | Enables the generation of massive libraries with millions of unique compounds. | Deconvolution of active compounds from the library can be challenging. |
The synthesis of libraries of peptoids, or N-substituted glycines, which are isomers of peptides, has also benefited from these automated approaches. The "sub-monomer" synthesis method for peptoids is readily automated and allows for the incorporation of a wide variety of side chains, further expanding the diversity of peptidomimetic libraries. kohan.com.tw
These high-throughput and automated methodologies are crucial for modern drug discovery and chemical biology research, allowing academic labs to efficiently generate and screen large numbers of H-N-Me-D-His(Boc)-OMe analogs to identify compounds with novel biological activities or to probe complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
